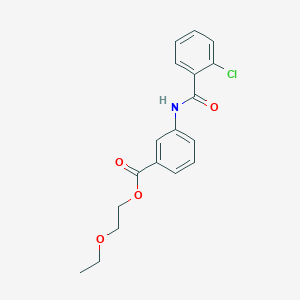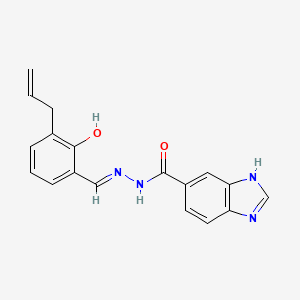
3-(4-Bromophenyl)-5-phenyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromofenil)-5-fenil-1H-1,2,4-triazol es un compuesto heterocíclico que pertenece a la clase de los 1,2,4-triazoles. Este compuesto se caracteriza por la presencia de un grupo bromofenilo en la posición 3 y un grupo fenilo en la posición 5 del anillo triazol. El anillo triazol es un anillo de cinco miembros que contiene tres átomos de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-bromofenil)-5-fenil-1H-1,2,4-triazol se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclización de derivados de hidracina apropiados con aldehídos o cetonas adecuados. Por ejemplo, la reacción de 4-bromobenzohidrazida con benzaldehído en condiciones ácidas puede conducir a la formación del compuesto triazol deseado. La reacción generalmente requiere reflujo de los reactivos en un solvente adecuado como etanol o ácido acético durante varias horas.
Métodos de producción industrial
La producción industrial de 3-(4-bromofenil)-5-fenil-1H-1,2,4-triazol puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del compuesto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-Bromofenil)-5-fenil-1H-1,2,4-triazol puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en el grupo 4-bromofenilo se puede sustituir con otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación y reducción: El anillo triazol puede participar en reacciones de oxidación y reducción, lo que lleva a la formación de diferentes estados de oxidación del compuesto.
Reacciones de acoplamiento: El compuesto puede sufrir reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, para formar nuevos enlaces carbono-carbono.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las condiciones generalmente implican el uso de una base como hidróxido de sodio o carbonato de potasio en un solvente adecuado.
Oxidación y reducción: Se pueden usar reactivos como peróxido de hidrógeno o borohidruro de sodio para reacciones de oxidación y reducción, respectivamente.
Reacciones de acoplamiento: Los catalizadores de paladio y los ácidos borónicos se usan comúnmente en las reacciones de acoplamiento de Suzuki-Miyaura.
Principales productos formados
Reacciones de sustitución: Derivados sustituidos del compuesto original con diferentes grupos funcionales que reemplazan el átomo de bromo.
Oxidación y reducción: Formas oxidadas o reducidas del compuesto triazol.
Reacciones de acoplamiento: Nuevos compuestos con cadenas de carbono extendidas o sistemas aromáticos.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Ha demostrado un potencial como agente antimicrobiano y antifúngico, con estudios que indican su efectividad contra ciertas cepas bacterianas y fúngicas.
Medicina: La investigación ha explorado su potencial como agente anticancerígeno, con algunos estudios que sugieren su capacidad para inhibir el crecimiento de células cancerosas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y colorantes, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-(4-bromofenil)-5-fenil-1H-1,2,4-triazol involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, se cree que su actividad antimicrobiana resulta de su capacidad para interrumpir la membrana celular de bacterias y hongos. En la investigación del cáncer, el compuesto puede ejercer sus efectos al inhibir enzimas clave involucradas en la proliferación celular e inducir la apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(4-Clorofenil)-5-fenil-1H-1,2,4-triazol
- 3-(4-Metilfenil)-5-fenil-1H-1,2,4-triazol
- 3-(4-Fluorofenil)-5-fenil-1H-1,2,4-triazol
Singularidad
En comparación con compuestos similares, 3-(4-bromofenil)-5-fenil-1H-1,2,4-triazol es único debido a la presencia del átomo de bromo, que puede influir significativamente en su reactividad química y actividad biológica. El átomo de bromo puede participar en varias reacciones de sustitución, lo que hace que el compuesto sea un intermedio versátil en la síntesis orgánica. Además, la naturaleza atractora de electrones del átomo de bromo puede mejorar la estabilidad del compuesto y su interacción con los objetivos biológicos.
Propiedades
Fórmula molecular |
C14H10BrN3 |
|---|---|
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C14H10BrN3/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H,(H,16,17,18) |
Clave InChI |
PLRURNUSAXSWDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12004860.png)



![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004875.png)
![N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B12004878.png)
![2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane](/img/structure/B12004891.png)




![[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12004928.png)
